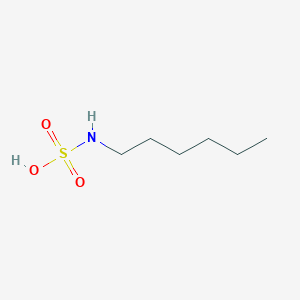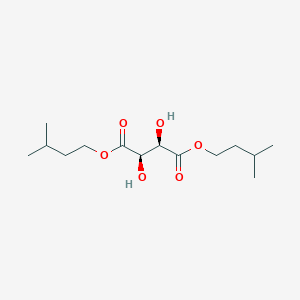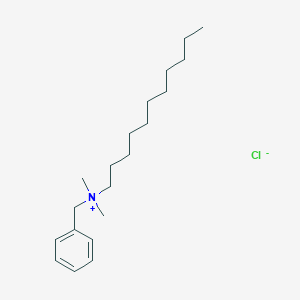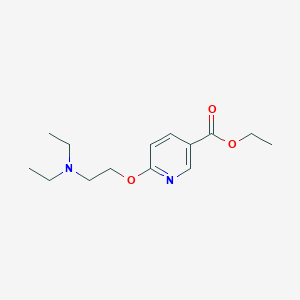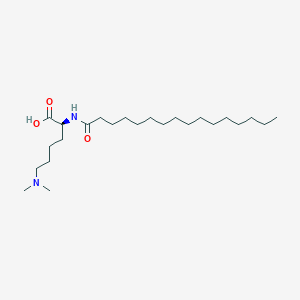
N6,N6-Dimethyl-N2-palmitoyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6,N6-Dimethyl-N2-palmitoyl-L-lysine, also known as palmitoyl-lysine methyl ester (PLME), is an amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process, and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of PLME is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and other microorganisms. This disrupts their ability to function and replicate, leading to their eventual death.
生化学的および生理学的効果
PLME has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for conditions such as arthritis.
実験室実験の利点と制限
PLME has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its effectiveness as an antimicrobial agent may be limited by its narrow spectrum of activity.
将来の方向性
There are several future directions for research on PLME. One potential area of study is the development of new synthetic methods for PLME that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of PLME, and to determine its potential applications in the treatment of various diseases and conditions. Finally, there is a need for further studies to determine the potential side effects and toxicity of PLME, in order to ensure its safety for use in humans.
合成法
PLME is synthesized through a multi-step process that involves the reaction of L-lysine with palmitoyl chloride and then with methyl iodide. The resulting compound is then purified through a series of chromatography steps to yield pure PLME.
科学的研究の応用
PLME has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have antimicrobial properties, and has been studied as a potential alternative to traditional antibiotics. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory conditions such as arthritis.
特性
CAS番号 |
17196-53-1 |
|---|---|
製品名 |
N6,N6-Dimethyl-N2-palmitoyl-L-lysine |
分子式 |
C24H48N2O3 |
分子量 |
412.6 g/mol |
IUPAC名 |
(2S)-6-(dimethylamino)-2-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-22(24(28)29)19-17-18-21-26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
InChIキー |
GWDTVVIWAYRGHH-QFIPXVFZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
その他のCAS番号 |
17196-53-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



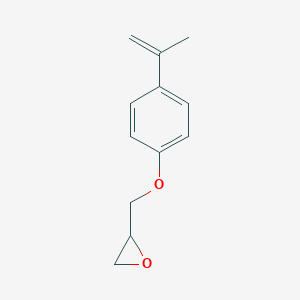
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
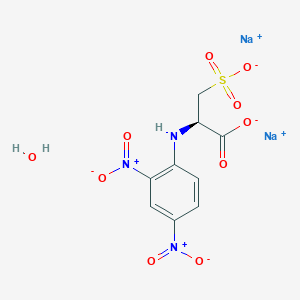
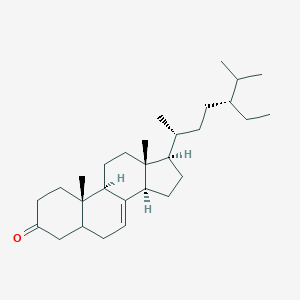
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
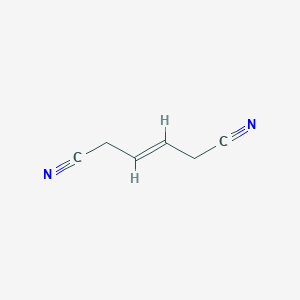
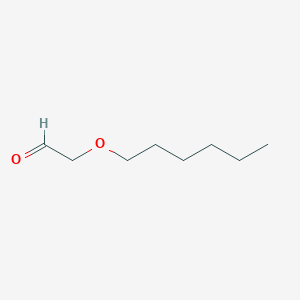
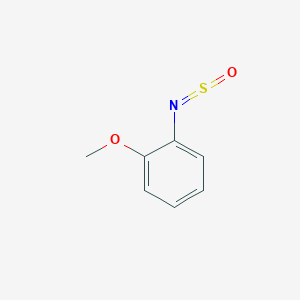
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
